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Compound of Interest

Compound Name: Oxazafone

CAS No.: 70541-17-2

Cat. No.: B1619545

Get Quote

Executive Summary: The "Zafone" Prodrug Strategy
The clinical utility of classical 1,4-benzodiazepines is often limited by poor water solubility,

necessitating the use of organic co-solvents (e.g., propylene glycol) that can cause injection

site pain or precipitation.[1] The "Zafone" class represents a sophisticated medicinal chemistry

solution: ring-opened, water-soluble prodrugs that cyclize physiologically to form active

benzodiazepine pharmacophores.[1]

This guide compares Rilmazafone (a peptidyl-mimetic prodrug) and Oxazafone (a hydroxy-

alkyl prodrug).[1] While both utilize the "masked" open-ring strategy, their bioactivation

pathways and resulting active metabolites differ significantly, dictating their distinct

pharmacological profiles.[1]
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Feature Rilmazafone Oxazafone

Class
Peptidyl-aminobenzophenone

prodrug

Amino-alcohol acetanilide

prodrug

Solubility High (Water-soluble salt) High (Hydrophilic side chain)

Bioactivation
Enzymatic (Aminopeptidase)

Spontaneous cyclization

pH-dependent/Enzymatic

cyclization

Active Metabolite
Rilmazolam

(Triazolobenzodiazepine)

Oxazolam

(Oxazolobenzodiazepine)

Primary Indication Hypnotic / Sedative Anxiolytic / Anticonvulsant

Structural Deconstruction & SAR Analysis
The core Structure-Activity Relationship (SAR) of these compounds lies in the linker region

attached to the benzophenone scaffold. This linker maintains water solubility in the prodrug

form and acts as the "molecular zipper" for ring closure.

Rilmazafone: The Triazole-Peptide System
Rilmazafone incorporates a glycyl-peptide bond.[1] It is not a benzodiazepine in its

administered form; it is a 1,2,4-triazole derivative substituted with an open-ring benzophenone.

[1]

Scaffold: 1,2,4-triazole ring (pre-formed).[1]

Linker: Glycyl group (Amino acid mimic).[1][2]

Mechanism: The terminal amine of the glycine moiety is protonated at low pH (stomach),

maintaining solubility. In the small intestine (neutral pH), aminopeptidases cleave the glycine,

triggering the free amine to attack the ketone, closing the diazepine ring.

Oxazafone: The Oxazolo-Precursor System
Oxazafone (CAS 70541-17-2) is the ring-opened precursor to Oxazolam.[1] It lacks the pre-

formed triazole ring of rilmazafone and instead utilizes a hydroxyethyl-methyl-amino side chain.
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[1]

Scaffold: 2-benzoyl-4-chloro-N-methylacetanilide.[1]

Linker: 2-(N-methyl-N-hydroxyethyl) moiety.[1]

Mechanism: The presence of the hydroxyl group (-OH) and the amine allows for a double-

cyclization event (or sequential closure) to form the oxazolo[3,2-d][1,4]benzodiazepine

structure found in Oxazolam.

Structural Comparison Table
Structural Component Rilmazafone Oxazafone

Core Skeleton Triazolyl-benzophenone
N-methyl-acetanilide

benzophenone

Electrophile Ketone (Benzoyl group) Ketone (Benzoyl group)

Nucleophile (Prodrug) Masked by Glycine (Amide) Tertiary Amine / Hydroxyl

Ring Closure Product
1,4-Diazepine ring fused to

Triazole

1,4-Diazepine ring fused to

Oxazole

Resulting Pharmacophore Rilmazolam (High potency) Oxazolam (Moderate potency)

Mechanism of Bioactivation
The following diagrams illustrate the transformation pathways. Rilmazafone requires enzymatic

cleavage, whereas Oxazafone's cyclization is driven by the intramolecular reactivity of the

amino-alcohol side chain.

Rilmazafone Bioactivation Pathway[1]

Rilmazafone
(Prodrug, Inactive)

Desglycyl-Rilmazafone
(Intermediate)

Hydrolysis Rilmazolam
(Active Metabolite)

Intramolecular
CondensationAminopeptidase

(Small Intestine)

Spontaneous
Ring Closure
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Click to download full resolution via product page

Figure 1: Rilmazafone is activated via aminopeptidase-mediated cleavage of the glycyl group,

followed by spontaneous formation of the diazepine ring.[1]

Oxazafone Bioactivation Pathway (Hypothetical Class
Mechanism)[1]

Oxazafone
(Open-Ring Prodrug)

Cyclization
Intermediate

Dehydration Oxazolam
(Active Metabolite)

Ring Closure Oxazepam
(Secondary Metabolite)

Metabolic
Oxidation

Click to download full resolution via product page

Figure 2: Oxazafone undergoes cyclization to form Oxazolam.[1] Oxazolam itself acts as a

prodrug for other benzodiazepines like Oxazepam.

Pharmacological Performance Comparison
The SAR differences translate directly into pharmacological distinctiveness.[1]

Receptor Binding Affinity (Ki)[1]
Prodrugs (Oxazafone/Rilmazafone): Both exhibit negligible affinity (>10,000 nM) for the

GABA-A benzodiazepine site.[1] They are biologically inert until activated.[1]

Active Metabolites:

Rilmazolam: High affinity (Ki ≈ 1–2 nM).[1] The triazole ring confers high potency and

metabolic stability against oxidative cleavage, similar to Alprazolam.[1]

Oxazolam: Moderate affinity.[1] The oxazole ring is less metabolically stable than the

triazole, often leading to further metabolism into desmethyloxazolam or oxazepam.

Pharmacokinetics (PK)
Absorption: Both prodrugs are rapidly absorbed due to high water solubility, preventing the

"precipitation lag" seen with diazepam.[1]
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Onset:

Rilmazafone: Rapid onset (Tmax ~1-2 hours) due to efficient enzymatic activation in the

gut wall.[1]

Oxazafone:[1][3][4][5][6][7][8] Kinetic profile depends on the rate of cyclization and

subsequent metabolism to Oxazolam.

Experimental Protocols
To verify the SAR and conversion of these compounds, the following self-validating protocols

are recommended.

Protocol: In Vitro Bioactivation Assay (Simulated
Intestinal Fluid)
Objective: Quantify the conversion rate of Rilmazafone/Oxazafone to their active forms.[1]

Preparation:

Prepare Simulated Intestinal Fluid (SIF): pH 6.8 phosphate buffer with pancreatin

(containing aminopeptidases).[1]

Prepare Control Buffer: pH 6.8 phosphate buffer without enzymes.[1]

Incubation:

Dissolve Prodrug (10 µM) in SIF and Control Buffer.[1]

Incubate at 37°C in a shaking water bath.

Sampling:

Aliquot 100 µL at T=0, 15, 30, 60, and 120 minutes.

Quench: Add 300 µL ice-cold Acetonitrile (ACN) to stop enzymatic activity and precipitate

proteins.
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Analysis (LC-MS/MS):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).[1]

Mobile Phase: Gradient A (Water + 0.1% Formic Acid) / B (ACN + 0.1% Formic Acid).[1]

Detection: Monitor transitions for:

Rilmazafone (Parent)

Rilmazolam (Product).[1][2]

Oxazafone (Parent)

Oxazolam (Product).[1]

Validation Criteria:

Rilmazafone: Should show >90% conversion in SIF within 60 mins, but <10% conversion

in Control Buffer (proving enzymatic dependence).

Oxazafone:[1][3][4][5][6][7][8] May show conversion in both buffers if cyclization is purely

pH-dependent, or enhanced conversion in SIF.[1]

Protocol: Solubility & Stability Screen
Objective: Confirm the "Zafone" advantage (water solubility).

Solubility:

Add excess solid prodrug to water (pH 7) and 0.1M HCl (pH 1).[1]

Vortex for 24h at 25°C. Filter and quantify via HPLC-UV.

Target: >10 mg/mL (significantly higher than Diazepam <0.05 mg/mL).[1]

Stability:

Store solutions at 25°C for 24h.
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Measure degradation products.

Note: Rilmazafone is stable in acidic solution (stomach mimic) but unstable in neutral

solution (intestine mimic) due to cyclization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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